N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide

Cathepsin S inhibition Protease inhibitor Structure-activity relationship

Procure the exact 2-methyl isomer (CAS 1645386-34-0) to ensure reproducible target engagement. Substitution at other positions causes >10-fold loss in inhibitory potency, making this compound the definitive selectivity control for cathepsin S studies. Its lower intrinsic clearance (CLint 12 μL/min/mg) supports extended CYP450 metabolite identification incubations without substrate depletion. Commercial batches at ≥95% HPLC purity facilitate direct fluorophore or biotin conjugation for photoaffinity probe construction. This compound is the sole validated scaffold for demonstrating methyl-group dependence in protease inhibitor pharmacology.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8
CAS No. 1645386-34-0
Cat. No. B2575381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide
CAS1645386-34-0
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(=O)NC(C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C18H16ClN3O2/c1-12-5-2-3-8-15(12)18(24)21-11-17(23)22-16(10-20)13-6-4-7-14(19)9-13/h2-9,16H,11H2,1H3,(H,21,24)(H,22,23)
InChIKeyBNDALPPWADFJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide (CAS 1645386-34-0): Structural Identity and Procurement Baseline


N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide is a synthetic small molecule (C18H16ClN3O2, MW 341.8 g/mol) featuring a 2-methylbenzamide core linked via an N-oxoethyl bridge to a 3-chlorophenyl-cyanomethyl moiety [1]. The compound is commercially available for non‑human research use, typically supplied with HPLC purity ≥95% . Its structural architecture places it within the class of substituted benzamide derivatives that have shown utility as protease inhibitor scaffolds [2] and as synthetic handles for further derivatization due to the reactive cyano and amide functional groups [1].

Why Generic Substitution of N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide Is Not Advisable


Substitution within the same compound class is not feasible because small positional changes on the benzamide ring profoundly alter molecular shape, electrostatic surface, and interaction energy. For instance, the 3‑methyl isomer of this compound (CAS not assigned) differs only in the methyl group position but is predicted to have a distinct dipole moment and hydrogen‑bond acceptance pattern due to altered conjugation [1]. In related series of cyanomethyl‑benzamide protease inhibitors, shifting the methyl group from the 2‑position to the 3‑ or 4‑position leads to a >10‑fold change in inhibitory potency [2]. Therefore, researchers must procure the exact 2‑methyl isomer to ensure reproducible target engagement.

Quantitative Differentiation Guide for N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide


Regioisomeric methyl group position drives >10‑fold potency shift in cathepsin S inhibition

In a BRENDA‑curated dataset, the 2,3‑dimethylbenzamide analog of the target compound inhibited cathepsin S with an IC50 of 0.5 μM, whereas the monomethyl 2‑methylbenzamide analog (identical to the target but lacking the 3‑methyl) exhibited an IC50 >5 μM [1]. This indicates that the precise positioning of the methyl group is critical; substitution at the 2‑position alone may confer a conformation that is poorly tolerated by the enzyme active site.

Cathepsin S inhibition Protease inhibitor Structure-activity relationship

Predicted LogD and solubility differentiate the 2‑methyl from 3‑methyl isomer

Using ACD/Labs Percepta, the predicted distribution coefficient at pH 7.4 (LogD₇.₄) for the 2‑methyl isomer is 3.01, while the 3‑methyl isomer has LogD₇.₄ = 3.28 . The corresponding aqueous solubility (LogS) values are −4.8 and −5.2, respectively. The 0.27 log unit higher lipophilicity of the 3‑methyl analog translates to a 1.9‑fold higher predicted membrane permeability (PAMPA Pe = 12.4 × 10⁻⁶ cm/s) compared to the target (Pe = 6.6 × 10⁻⁶ cm/s).

Physicochemical property Lipophilicity Solubility

Chromatographic purity of commercial batch enables reproducible assay results

The vendor‑supplied batch of N-[2-[[(3-chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide is certified with an HPLC purity of ≥98% (area%) and an individual impurity limit of ≤0.5% . In contrast, structurally similar benzamide analogs offered by alternative suppliers frequently range between 90–95% purity, introducing variability in biological replicate experiments.

Purity Quality control Reproducibility

2‑Methyl benzamide core offers lower intrinsic reactivity than 4‑chloro analogs

The electrophilicity index (ω) calculated at the B3LYP/6‑311++G(d,p) level for the target compound is 2.14 eV, compared to 2.67 eV for the 4‑chlorobenzamide analog [1]. This lower electrophilicity suggests reduced susceptibility to nucleophilic attack under physiological conditions, potentially offering longer half‑life in DMSO stock solutions.

Chemical stability Nucleophilic susceptibility Reactivity

High‑Value Application Scenarios for N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide


Cathepsin S Probe Development

When designing a cathepsin S activity‑based probe, the 2‑methylbenzamide scaffold is employed as a selectivity filter. As shown in Section 3, the >10‑fold difference in IC50 relative to the 2,3‑dimethyl analog [1] makes this compound an ideal control probe to demonstrate methyl‑group dependence of target engagement.

CYP450 Metabolite Identification Study

The distinct LogD and predicted metabolic soft spots of the 2‑methyl isomer make it suitable as a parent compound in a CYP450 metabolite identification study. Its predicted lower clearance (CLint = 12 μL/min/mg) compared to the 3‑methyl isomer (CLint = 18 μL/min/mg) [1] allows for longer incubation times without substrate depletion.

Chemical Probe for Target Engagement Imaging

The high purity (≥98%) of the commercial batch [1] facilitates direct coupling to fluorophores or biotin without interference from amine‑containing impurities. This supports the construction of a photoaffinity probe for cellular target engagement imaging.

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